N-(propan-2-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide
Description
Properties
IUPAC Name |
N-propan-2-yl-4-[[(2-sulfanylidene-4aH-quinazolin-4-ylidene)amino]methyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4OS/c1-12(2)21-18(24)14-9-7-13(8-10-14)11-20-17-15-5-3-4-6-16(15)22-19(25)23-17/h3-10,12,15H,11H2,1-2H3,(H,21,24)(H,20,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZVOVBLTJBIZFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)CN=C2C3C=CC=CC3=NC(=S)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(propan-2-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews its biological activity based on available research findings, including structure-activity relationships (SAR), cytotoxicity profiles, and potential mechanisms of action.
Chemical Structure and Properties
The compound can be described by the following structural formula:
It features a propan-2-yl group, a benzamide moiety, and a sulfanylidene-dihydroquinazoline structure that may contribute to its biological activities.
Biological Activities
1. Cytotoxicity:
Recent studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, tetrahydroquinazoline derivatives have been shown to selectively kill HIV-infected cells and exhibit cytotoxicity against leukemia cells at micromolar concentrations .
2. Mechanism of Action:
The proposed mechanism involves inhibition of DNA methyltransferases (DNMTs), which are critical for regulating gene expression through epigenetic modifications. Compounds structurally related to this compound have been documented to inhibit DNMT1 and DNMT3A, leading to reactivation of silenced genes in cancer cells .
Structure-Activity Relationships (SAR)
The effectiveness of this compound can be influenced by various structural modifications:
- Substituent Effects: The presence of specific substituents on the benzamide or quinazoline moieties can enhance or diminish biological activity. For example, the introduction of electron-withdrawing groups has been shown to improve cytotoxicity against certain cancer cell lines .
| Substituent Type | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Increased cytotoxicity |
| Aliphatic chains | Decreased activity |
Case Studies
Case Study 1: Cytotoxic Evaluation
A study evaluated the cytotoxic effects of various derivatives similar to this compound against leukemia KG-1 cells. The results indicated that modifications in the quinazoline structure led to varying degrees of efficacy, with some derivatives achieving IC50 values lower than 5 µM .
Case Study 2: DNMT Inhibition
Another investigation focused on the inhibition of DNMTs by compounds structurally related to our target compound. The study revealed that certain derivatives exhibited over 90% inhibition of DNMT3A at concentrations around 10 µM, suggesting strong potential for epigenetic modulation in cancer therapy .
Scientific Research Applications
Cancer Research
N-(propan-2-yl)-4-{[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]methyl}benzamide is included in libraries for screening compounds targeting various biological pathways, particularly those related to cancer. Its structural components indicate potential interactions with kinase targets, which are vital in cancer cell signaling pathways. Compounds with similar structures have shown promise as inhibitors of DNA methyltransferases, which are implicated in tumorigenesis .
Anti-inflammatory and Analgesic Properties
Research on related compounds, such as 1,4-dihydroquinazolin derivatives, has demonstrated significant anti-inflammatory and analgesic activities. Specific derivatives exhibited potent COX-2 inhibition comparable to established drugs like celecoxib . Given the structural similarities, it is plausible that this compound may also possess similar therapeutic effects.
Inhibition of Enzymatic Activity
The compound's design suggests its potential as an inhibitor of various enzymes involved in disease processes. For instance, derivatives of dihydroquinazoline have been explored for their ability to inhibit cyclooxygenases (COX), which play a critical role in inflammation and pain .
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions that integrate various functional groups. This complexity allows for modifications that can enhance biological activity or selectivity towards specific targets.
Synthesis Steps Overview
- Formation of Dihydroquinazoline Core : The initial step involves creating the dihydroquinazoline structure through cyclization reactions.
- Benzamide Coupling : The benzamide moiety is introduced via an amide bond formation with appropriate coupling agents.
- Final Modifications : Further modifications may include the introduction of substituents to optimize pharmacological properties.
Case Study 1: Anticancer Activity
A study on similar quinazoline derivatives highlighted their cytotoxic effects against leukemia cells (KG-1), with some compounds exhibiting micromolar range activity comparable to reference drugs . This suggests that this compound could be evaluated for similar anticancer properties.
Case Study 2: In Vivo Efficacy
In vivo studies on related benzamide derivatives showed significant reductions in edema and pain responses compared to standard treatments . These findings underscore the potential efficacy of this compound in treating inflammatory conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzamide Derivatives
Compounds with analogous benzamide scaffolds but differing in substituents provide insights into structure-activity relationships (SAR):
Key Observations :
- Sulfur-Containing Groups : The sulfanylidene group in the target compound offers distinct hydrogen-bond acceptor properties compared to sulfonamides (e.g., in ) or alkyl sulfanyl groups (e.g., ). This may influence binding to cysteine residues or metal ions in enzymatic pockets.
- Heterocyclic Moieties : Quinazoline derivatives (target compound) are associated with kinase inhibition, whereas pyridine () or oxadiazole () scaffolds may target different pathways (e.g., antimicrobial or anti-inflammatory).
Q & A
Q. How can researchers minimize batch-to-batch variability during scale-up synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction parameters in real time .
- Design of Experiments (DoE) : Use factorial designs to optimize temperature, solvent volume, and catalyst loading .
- Quality Control : Establish strict HPLC purity thresholds (>98%) for intermediates and final products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
